3-(4-isopropoxy-3-methoxyphenyl)-3-(1{H}-tetrazol-1-yl)propanoic acid
Description
3-(4-isopropoxy-3-methoxyphenyl)-3-(1{H}-tetrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.322. The purity is usually 95%.
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Biological Activity
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid (commonly referred to as a tetrazole derivative) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesized forms, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring attached to a propanoic acid moiety, with an isopropoxy and methoxy group on the phenyl ring. The synthesis of such compounds generally involves the reaction of appropriate phenolic precursors with tetrazole derivatives, leading to the formation of the desired structure.
1. Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives, which share structural similarities with tetrazoles, demonstrated notable antifungal activity against several phytopathogenic fungi, suggesting a potential for similar effects in tetrazole derivatives .
2. Anti-inflammatory Properties
Tetrazole compounds have been linked to anti-inflammatory effects. A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has shown the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), indicating that structural analogs may exhibit comparable anti-inflammatory activities .
3. Antidiabetic Effects
Some studies suggest that compounds with similar structures may influence metabolic pathways related to obesity and diabetes. For instance, HMPA has been associated with improved hepatic lipid metabolism and anti-obesity effects in high-fat diet-induced obesity models . The activation of specific G protein-coupled receptors (GPR41) by these compounds further supports their role in metabolic regulation.
4. Anticancer Potential
The anticancer activities of related compounds have been explored, with findings suggesting that certain tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact mechanisms for 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid remain to be fully elucidated.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the efficacy of various pyrazole derivatives against bacterial strains, it was found that compounds structurally related to 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid exhibited significant bactericidal activity. The study utilized fluorescence spectroscopy and transmission electron microscopy to assess cell membrane integrity post-treatment, revealing that these compounds disrupt bacterial membranes leading to cell lysis .
Case Study 2: Anti-inflammatory Mechanisms
A comparative analysis of anti-inflammatory agents revealed that similar tetrazole derivatives significantly reduced inflammatory markers in vitro. The mechanism was traced back to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that upon administration, the compound undergoes rapid metabolism and distribution across various tissues, akin to other phenolic compounds derived from dietary sources .
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(2)22-12-5-4-10(6-13(12)21-3)11(7-14(19)20)18-8-15-16-17-18/h4-6,8-9,11H,7H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTQXXKKCMZGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333170 | |
Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696649-45-3 | |
Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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